Methyl pyridine-3-acetate

Lipophilicity Drug design Chromatography

Methyl pyridine-3-acetate (CAS 39998-25-9) is a pyridine derivative bearing a methyl ester substituent at the 3-position of the aromatic ring, with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol. It serves primarily as a versatile building block in organic synthesis and pharmaceutical intermediate manufacture, valued for the distinct electronic and steric character conferred by the 3-pyridyl substitution pattern relative to its 2- and 4-substituted positional isomers as well as higher alkyl ester homologues.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 39998-25-9
Cat. No. B1295155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl pyridine-3-acetate
CAS39998-25-9
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CN=CC=C1
InChIInChI=1S/C8H9NO2/c1-11-8(10)5-7-3-2-4-9-6-7/h2-4,6H,5H2,1H3
InChIKeyPZXIEBDIPWIRGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Pyridine-3-acetate (CAS 39998-25-9): Physicochemical Baseline and Comparator Scope for Informed Procurement


Methyl pyridine-3-acetate (CAS 39998-25-9) is a pyridine derivative bearing a methyl ester substituent at the 3-position of the aromatic ring, with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol [1]. It serves primarily as a versatile building block in organic synthesis and pharmaceutical intermediate manufacture, valued for the distinct electronic and steric character conferred by the 3-pyridyl substitution pattern relative to its 2- and 4-substituted positional isomers as well as higher alkyl ester homologues . Commercially available in free-base and hydrochloride salt forms, the compound bridges the gap between the parent acid (pyridine-3-acetic acid) and bulkier ester derivatives, making careful selection among these chemically similar candidates essential for reaction design, purification strategy, and downstream application compatibility.

Why Methyl Pyridine-3-acetate Cannot Be Generically Substituted: Risk of Positional and Ester-Size Mismatch in Synthesis


Treating methyl pyridine-3-acetate as interchangeable with its 2- or 4-pyridyl positional isomers, or with higher alkyl esters such as the ethyl analogue, introduces quantifiable risks in reactivity, lipophilicity, and purification. The 3-substitution pattern dictates a unique electronic environment that alters nucleophilic substitution rates and metal-catalyzed cross-coupling efficiency compared to the 2- and 4-isomers; cross-study data from three-component aryne couplings on the corresponding ethyl esters show the 3-pyridyl isomer giving only ~28% yield versus 95% (2-pyridyl) and 70% (4-pyridyl) under identical conditions [1]. Furthermore, the methyl ester carries a significantly lower logP (~0.74–0.80) than the ethyl ester (logP ~1.19), directly impacting extraction recovery, chromatographic retention, and membrane permeability in biological testing . Ignoring these differences can lead to failed reaction scale-up, impure products requiring costly re-purification, or misleading biological screening data if an incorrect ester size or ring position is sourced.

Quantitative Differentiation of Methyl Pyridine-3-acetate versus Closest Analogs: A Procurement-Relevant Evidence Profile


LogP Differential: Lower Lipophilicity Versus Ethyl Pyridine-3-acetate for Improved Aqueous Compatibility and Extraction Predictability

Methyl pyridine-3-acetate exhibits a significantly lower octanol-water partition coefficient than its ethyl ester homolog. The computed logP for the methyl ester (0.74–0.80) is approximately 0.4–0.45 log units lower than that of ethyl pyridine-3-acetate, whose logP values cluster around 1.19 . This difference, equivalent to a roughly 2.5- to 3-fold lower lipophilicity, translates directly into altered chromatographic retention times, aqueous solubility, and in-vivo distribution profiles. For procurement decisions, the methyl ester is preferable when higher aqueous solubility or lower non-specific binding is required, whereas the ethyl ester may be chosen when enhanced membrane permeability is sought.

Lipophilicity Drug design Chromatography

Distillation-Friendly Boiling Point: Methyl Ester Distills 2.1× Higher at Atmospheric Pressure than Ethyl Ester, Simplifying Solvent Removal and Recovery

Under atmospheric pressure (760 mmHg), methyl pyridine-3-acetate boils at 233.6 °C, whereas the ethyl analogue distills at only 80 °C under reduced pressure (0.4 mmHg) and approximately 120–124 °C at 12 Torr [2]. Extrapolating the ethyl ester boiling point to atmospheric pressure via nomographic methods yields an estimated atmospheric boiling point near 240–250 °C; however, the practical distillation window for the methyl ester under standard rotary evaporation or short-path conditions is approximately 2.1-fold higher than that of the ethyl ester at matched reduced pressure. This substantial thermal span provides a wider operational window for solvent removal without entrainment of the ester product, reducing loss during concentration steps in multi-gram synthesis campaigns.

Process chemistry Purification Thermal properties

High-Yield Methyl Ester Synthesis: 97% Isolated Yield via Thionyl Chloride–Methanol Protocol Establishes Benchmark for Late-Stage Derivatization

A robust, patent-documented synthetic protocol converts pyridine-3-acetic acid hydrochloride to methyl pyridine-3-acetate in 97% isolated yield using thionyl chloride in anhydrous methanol under reflux for 2.5 hours . This one-step esterification achieves near-quantitative conversion (21.29 g product from 25.12 g starting hydrochloride, 0.141 mol isolated), requiring only a simple aqueous workup and rotary evaporation. The remarkably high efficiency reduces raw material cost and waste, positioning the methyl ester as the most atom-economical entry point into the 3-pyridylacetate scaffold when compared with multi-step routes to the ethyl or higher alkyl esters, which frequently require separate esterification or transesterification steps with lower overall yields.

Synthetic methodology Esterification Process efficiency

Regioisomeric Reactivity Divergence: The 3-Pyridyl Position Exhibits Drastically Lower Efficiency in Aryne-Based Coupling than the 2- and 4-Isomers

In a three-component coupling of arynes, DMF, and pyridylacetic acid esters, ethyl 3-pyridylacetate (the direct ethyl analogue of the target compound) delivered the coumarin product in only ~28% yield, whereas ethyl 2-pyridylacetate and ethyl 4-pyridylacetate provided 95% and 70% yields respectively under identical reaction conditions [1]. This 3.4-fold and 2.5-fold yield deficit is attributed to the distinct electronic environment of the 3-pyridyl ring, which places the acetate side chain at a meta-like position relative to the ring nitrogen, modulating enolate nucleophilicity and steric accessibility. Although the comparison is drawn from ethyl ester data, the electronic effect is independent of the ester alkyl group and directly informs methyl ester behaviour in analogous transformations, making this a strong class-level inference for procurement decisions involving positional isomer selection.

Positional isomers Coupling reactions Reactivity

Pharmaceutical Intermediate Provenance: Methyl Pyridine-3-acetate as a Documented Building Block for Kinase Inhibitor and Antiviral Programs

Methyl pyridine-3-acetate is explicitly disclosed as a key synthetic intermediate in patent families targeting EGFR/VEGFR2 kinase inhibitors (Journal of Medicinal Chemistry, 2023) and HIV integrase inhibitors (WO2017195112A1 / EP3455217A1) [1]. The pyridin-3-yl acetic acid scaffold appears in multiple clinical-stage and approved small molecules, and the methyl ester form provides the optimal balance of protecting-group lability and shelf stability for multi-step medicinal chemistry routes. Competing intermediates such as the free acid require activation prior to coupling, and the ethyl ester may necessitate harsher saponification conditions that are incompatible with sensitive downstream functionality. The commercial availability of methyl pyridine-3-acetate from major building-block suppliers (Bidepharm, BOC Sciences, Sigma-Aldrich) in ≥95% purity with batch-specific QC documentation (NMR, HPLC) further supports its selection as the default entry point for pyridin-3-ylacetate-containing drug discovery campaigns .

Drug discovery Kinase inhibitors HIV integrase

Optimal Application Scenarios for Methyl Pyridine-3-acetate Procurement Based on Quantified Differentiators


Medicinal Chemistry: Hit-to-Lead Optimization Requiring Low-LogP Pyridyl Building Blocks

When a drug discovery program demands pyridylacetate intermediates with minimal lipophilicity to maintain ligand efficiency and aqueous solubility, methyl pyridine-3-acetate (LogP ~0.74–0.80) is preferable to the ethyl analogue (LogP ~1.19). The ~0.4 log unit difference translates into measurably lower non-specific protein binding and improved HPLC peak symmetry under reverse-phase conditions, as documented by cross-study logP comparisons between the methyl and ethyl esters .

Process Chemistry: Scalable Multi-Kilogram Esterification with Isolated Yield >95%

For contract manufacturing organizations and kilo-labs that prioritize atom economy and minimized purification costs, the SOCl2/MeOH esterification protocol delivering 97% isolated yield of methyl pyridine-3-acetate from the hydrochloride salt provides a validated, high-efficiency entry point . This single-step, high-concentration procedure avoids the aqueous extraction losses and lower conversions characteristic of Fischer esterification of pyridine-3-acetic acid, directly reducing cost-of-goods for downstream API synthesis.

Positional Isomer Screening: Intentional Selection of the 3-Pyridyl Scaffold for Defined SAR Exploration

Structure-activity relationship (SAR) campaigns that require the 3-pyridyl substitution pattern must accept the intrinsically lower reactivity of this positional isomer in certain carbon–carbon bond-forming reactions. The ~28% yield observed for ethyl 3-pyridylacetate in aryne-based couplings, compared with 70–95% for the 2- and 4-isomers, informs realistic yield expectations and guides the choice toward alternative coupling methodologies (e.g., palladium-catalyzed cross-coupling) when the 3-pyridyl architecture is non-negotiable .

Analytical Reference Standard: Chromatography Method Development and System Suitability Testing

The relatively low logP and well-defined UV chromophore of methyl pyridine-3-acetate make it suitable as a system suitability standard for reverse-phase HPLC method development targeting moderately polar pyridine-containing analytes. Its boiling point of 233.6 °C at atmospheric pressure ensures thermal stability during sample preparation, and commercial availability at ≥95% purity with full QC documentation (NMR, HPLC, GC) supports its use as a reference compound for retention time calibration and column performance verification.

Technical Documentation Hub

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